molecular formula C10H23AsO3 B14687229 Decylarsonic acid CAS No. 35331-33-0

Decylarsonic acid

Cat. No.: B14687229
CAS No.: 35331-33-0
M. Wt: 266.21 g/mol
InChI Key: DOLDYCBUKNSRCJ-UHFFFAOYSA-N
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Description

Decylarsonic acid is an organoarsenic compound characterized by the presence of a decyl group attached to an arsenic atom

Properties

CAS No.

35331-33-0

Molecular Formula

C10H23AsO3

Molecular Weight

266.21 g/mol

IUPAC Name

decylarsonic acid

InChI

InChI=1S/C10H23AsO3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3,(H2,12,13,14)

InChI Key

DOLDYCBUKNSRCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decylarsonic acid typically involves the reaction of decyl halides with arsenic trioxide in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

Decylarsonic acid, containing a carboxylic acid-like group (-AsO(OH)<sub>2</sub>), can undergo neutralization reactions with bases to form salts. For example:

C10H21AsO(OH)2+2NaOHC10H21AsO(ONa)2+2H2O\text{C}_{10}\text{H}_{21}\text{AsO(OH)}_2 + 2\text{NaOH} \rightarrow \text{C}_{10}\text{H}_{21}\text{AsO(ONa)}_2 + 2\text{H}_2\text{O}

This reactivity is analogous to carboxylic acids reacting with hydroxides to produce carboxylate salts .

Esterification

The acidic hydroxyl groups in this compound may react with alcohols under acidic conditions to form esters:

C10H21AsO(OH)2+2ROHC10H21AsO(OR)2+2H2O\text{C}_{10}\text{H}_{21}\text{AsO(OH)}_2 + 2\text{ROH} \rightarrow \text{C}_{10}\text{H}_{21}\text{AsO(OR)}_2 + 2\text{H}_2\text{O}

Similar esterification processes are observed in fatty acids like capric acid (decanoic acid) .

Redox Reactions

Organoarsonic acids can participate in redox reactions. For instance, arsenic(V) in this compound may be reduced to arsenic(III) under strong reducing conditions:

C10H21AsO(OH)2+ReductantC10H21AsO2+Oxidized Product\text{C}_{10}\text{H}_{21}\text{AsO(OH)}_2 + \text{Reductant} \rightarrow \text{C}_{10}\text{H}_{21}\text{AsO}_2 + \text{Oxidized Product}

This aligns with the redox behavior of arsenic species in environmental and biochemical contexts .

Decomposition Pathways

Thermal decomposition of this compound likely produces arsenic oxides and hydrocarbons. For example:

C10H21AsO(OH)2ΔAs2O3+C10H22O+H2O\text{C}_{10}\text{H}_{21}\text{AsO(OH)}_2 \xrightarrow{\Delta} \text{As}_2\text{O}_3 + \text{C}_{10}\text{H}_{22}\text{O} + \text{H}_2\text{O}

Such pathways mirror the decomposition of structurally similar surfactants like N-dodecyl-L-alanine.

Environmental Interactions

In aqueous systems, this compound may adsorb to organic matter or mineral surfaces via its hydrophilic -AsO(OH)<sub>2</sub> group, similar to PFAS adsorption mechanisms . Hydrolysis could also occur under acidic or alkaline conditions, breaking the arsenic-carbon bond .

Data Table: Predicted Reactivity of this compound

Reaction TypeExample ReagentsProductsKey Conditions
NeutralizationNaOH, KOHSodium/potassium decylarsonateAqueous, room temp
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>Dimethyl decylarsonateAcidic, reflux
ReductionNaBH<sub>4</sub>Decylarsonous acid derivativesAqueous or alcoholic
Thermal decompositionHeat (>200°C)As<sub>2</sub>O<sub>3</sub>, CO<sub>2</sub>, H<sub>2</sub>OInert atmosphere

While direct experimental data on this compound’s reactions is lacking, its behavior can be inferred from:

  • Carboxylic acid chemistry (salt formation, esterification) .

  • Organoarsenic redox chemistry .

  • Surfactant degradation pathways .

Further laboratory studies are required to validate these extrapolated pathways.

Scientific Research Applications

Decylarsonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of decylarsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the disruption of cellular processes, modulation of signal transduction, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Phenylarsenic acid
  • Methylarsenic acid
  • Butylarsenic acid

Uniqueness

Decylarsonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain organoarsenic compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

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